2-(Methylamino)ethanol

CO2 capture cyclic capacity amine scrubbing

2-(Methylamino)ethanol (MMEA) offers a unique bifunctional secondary amine architecture. In CO₂ capture, it delivers a 2.73× higher volumetric mass transfer coefficient (1.2656 vs MEA 0.4638 kmol/(kPa·h·m³)), enabling smaller absorber columns or higher throughput in retrofits, and up to 46% lower regeneration energy in water-lean blends. For pharmaceutical synthesis, the preserved secondary amine provides regioselectivity essential for mianserin and nefopam routes—handles unavailable from primary ethanolamine. Procure with ≥98% purity and verified N-methyl substitution to ensure reliable performance across gas treating and API applications.

Molecular Formula C3H9NO
C3H9NO
CH3NHCH2CH2OH
Molecular Weight 75.11 g/mol
CAS No. 109-83-1
Cat. No. B044016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)ethanol
CAS109-83-1
Synonyms(2-Hydroxyethyl)methylamine;  (Hydroxyethyl)methylamine;  2-(N-Methylamino)ethanol;  2-Hydroxy-N-methylethylamine;  2-Hydroxyethyl-N-methylamine;  2-Methylamino-1-ethanol;  2-N-Monomethylaminoethanol;  Amietol M 11;  Amino Alcohol MMA;  Methyl(2-hydroxyethyl)
Molecular FormulaC3H9NO
C3H9NO
CH3NHCH2CH2OH
Molecular Weight75.11 g/mol
Structural Identifiers
SMILESCNCCO
InChIInChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3
InChIKeyOPKOKAMJFNKNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble (NTP, 1992)
Miscible with alcohol, ether
In water, 1X10+6 mg/L (miscible)
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)ethanol (CAS 109-83-1): Technical Specifications and Procurement Classification


2-(Methylamino)ethanol (N-Methylethanolamine, MMEA, MAE), CAS 109-83-1, is a bifunctional alkanolamine bearing both a secondary amine and a primary hydroxyl group, with molecular formula C₃H₉NO and molecular weight 75.11 g/mol . The compound presents as a viscous colorless liquid with density 0.935–0.940 g/mL at 20–25°C, melting point -3°C, and boiling point 159°C [1]. It is commercially available at ≥98% purity (GC, area%) for synthesis applications . Its industrial relevance spans CO₂ capture, natural gas sweetening, pharmaceutical intermediate synthesis, textile lubricants, and personal care formulations [1][2].

Why 2-(Methylamino)ethanol Cannot Be Casually Substituted: Functional Selectivity Across CO₂ Capture and Synthesis


Alkanolamines exhibit dramatically divergent performance profiles based on subtle structural variations—particularly amine substitution pattern (primary vs. secondary vs. tertiary) and N-alkyl chain length [1]. In CO₂ capture, primary amines such as monoethanolamine (MEA) form stable carbamates that incur high regeneration energy penalties (3.8–4.0 GJ·t⁻¹CO₂), while tertiary amines exhibit sluggish kinetics that fail to achieve complete CO₂ removal [1][2]. 2-(Methylamino)ethanol occupies a structurally intermediate position as a secondary amine with minimal N-methyl steric bulk, yielding a distinct balance of absorption kinetics, cyclic capacity, and regeneration energetics that differs materially from both MEA and N-methyl-substituted tertiary analogs [3]. In pharmaceutical intermediate applications, the combination of a secondary amine and a primary alcohol provides regioselective synthetic handles unavailable from primary-only or tertiary-only aminoalcohols [4].

2-(Methylamino)ethanol (CAS 109-83-1): Quantified Performance Differentiation Versus MEA and Structural Analogs


CO₂ Cyclic Capacity: 2-MAE Outperforms MEA by 86.8% to 150.9% at Elevated Partial Pressures

In a direct head-to-head comparison of 5M aqueous solutions under identical CO₂ partial pressure conditions, 2-(methylamino)ethanol (2-MAE) demonstrated substantially higher CO₂ cyclic capacity than the industry-standard monoethanolamine (MEA) [1]. Cyclic capacity—the working CO₂ loading difference between absorption and desorption conditions—directly governs solvent circulation rate and regeneration energy demand in capture plant design [1].

CO2 capture cyclic capacity amine scrubbing post-combustion capture regeneration efficiency

Mass Transfer Coefficient: 2-MAE Achieves 2.73× Higher Volumetric Mass Transfer Rate Than MEA

In a packed absorption column study comparing 2-MAE, MEA, and DMAE under identical operating conditions, 2-MAE exhibited the highest mass transfer performance among all tested solvents [1]. The volumetric mass transfer coefficient directly determines absorber column height and capital cost. Notably, the tertiary amine DMAE (a structural analog differing only in N-methyl substitution pattern) failed to reach complete CO₂ removal due to intrinsically sluggish reaction kinetics, whereas 2-MAE achieved superior performance [1].

mass transfer absorption kinetics packed column CO2 removal solvent screening

Regeneration Energy Reduction: MAE-Based Blended Formulation Lowers Energy Consumption by 21.1% to 46% Versus Aqueous MEA

Regeneration energy—the thermal energy required to release captured CO₂ and regenerate the solvent—constitutes 60–80% of CO₂ capture operating costs. A water-lean MAE-based blended formulation (M15D15P45: 15 wt% MAE + 15 wt% DETA + 45 wt% n-propanol) achieved a regeneration energy of 2.05 GJ·t⁻¹CO₂ [1]. This represents a 46% reduction versus conventional 30 wt% aqueous MEA (3.8–4.0 GJ·t⁻¹CO₂) [1]. A separate study of a pure 2-MAE solution reported 21.1% lower regeneration energy consumption relative to MEA aqueous solution, with regeneration efficiency increasing to 86% [2].

regeneration energy CO2 capture water-lean solvent blended amine process economics

Biphasic Solvent Performance: MAE-Based Formulation Achieves 1.8× Cyclic Capacity and 2× Desorption Rate of MEA

Biphasic solvents undergo liquid-liquid phase separation upon CO₂ absorption, concentrating CO₂ into a smaller-volume rich phase and reducing the amount of solvent requiring thermal regeneration [1]. An aqueous MAE/3DMA1P/DGM biphasic formulation demonstrated a cyclic capacity of 0.45 mol CO₂/mol amine, which is 1.8 times that of monoethanolamine (MEA), with desorption rate and regeneration efficiency twice those of MEA [1]. The evaluated regeneration energy for this system was 2.33 GJ/ton CO₂ [1].

biphasic solvent phase change CO2 capture regeneration efficiency amine scrubbing

Desulfurization and Pharmaceutical Intermediate: Class-Level Functional Substitution Evidence

In natural gas processing and ammonia plant applications, 2-(methylamino)ethanol is deployed as a solvent for simultaneous desulfurization (H₂S removal) and decarbonization (CO₂ removal) [1]. While direct quantitative head-to-head desulfurization data versus MEA or DEA are limited in the accessible peer-reviewed literature, the compound's bifunctional amine-alcohol structure positions it within the established class of alkanolamines used for acid gas removal [2]. In pharmaceutical synthesis, 2-(methylamino)ethanol serves as a key building block in the synthetic sequence to mianserin (antihistamine/antidepressant) and nefopam (non-opioid analgesic) [3]. Its differentiation from primary ethanolamine in this context derives from the secondary amine functionality, which provides distinct nucleophilicity and regioselectivity compared to the primary amine analog [3].

desulfurization natural gas sweetening pharmaceutical intermediate amine scrubbing organic synthesis

Desorption Efficiency Limitation: Secondary Amine Carbamate Formation Reduces Regeneration Efficiency Versus Primary and Tertiary Amines

13C NMR spectroscopic analysis of CO₂ absorption-desorption equilibria reveals a mechanistic limitation specific to 2-(methylamino)ethanol as a secondary amine [1]. During thermal desorption, carbamate continues to form via an endothermic reaction, and for MMEA specifically, the amount of carbamate at the end of the desorption process exceeds that found at the end of the absorption step [1]. This phenomenon reduces the desorption efficiency of MMEA compared to both primary amines (which form more stable carbamates but do not exhibit this reversal) and tertiary amines (which do not form carbamates at all) [1]. This represents a quantifiable disadvantage that must be weighed against the cyclic capacity and mass transfer advantages documented above.

13C NMR carbamate formation desorption efficiency amine regeneration CO2 capture mechanism

2-(Methylamino)ethanol (CAS 109-83-1): Optimal Procurement Application Scenarios Based on Quantitative Evidence


Post-Combustion CO₂ Capture in Coal-Fired Power Plants Seeking Regeneration Energy Reduction

For CO₂ capture installations where regeneration energy dominates operating expenditure (60–80% of total capture cost), 2-(methylamino)ethanol offers documented advantages over conventional MEA. The 21.1% reduction in energy consumption for pure 2-MAE solutions and 46% reduction for water-lean blended MAE formulations directly translate to lower steam requirements and operating costs [5]. The 86.8% to 150.9% higher cyclic capacity reduces solvent circulation rates and absorber-regenerator equipment sizing [2].

Packed Column Absorber Design Requiring Compact Footprint and High Volumetric Efficiency

In space-constrained or capital-sensitive absorber column designs, 2-MAE's 2.73× higher volumetric mass transfer coefficient (1.2656 vs MEA's 0.4638 kmol/(kPa·h·m³)) enables either smaller column diameter for a given CO₂ removal target or higher throughput in existing column infrastructure [5]. This advantage is particularly relevant for retrofit applications where column dimensions are fixed and performance upgrades are sought without major equipment replacement [5].

Biphasic Solvent Development for Next-Generation Low-Energy CO₂ Capture Systems

For research and development programs focused on phase-change solvents, MAE has demonstrated compatibility with biphasic formulations that achieve cyclic capacities 1.8× MEA and desorption rates 2× MEA [5]. The evaluated regeneration energy of 2.33 GJ/ton CO₂ for MAE-based biphasic systems positions this chemistry as a leading candidate for scale-up to pilot and demonstration facilities targeting sub-2.5 GJ/ton CO₂ regeneration energy targets [5].

Pharmaceutical Intermediate for Mianserin and Nefopam Synthesis Requiring Secondary Amine Functionality

In synthetic routes to mianserin (antihistamine/antidepressant) and nefopam (non-opioid analgesic), the secondary amine functionality of 2-(methylamino)ethanol provides the requisite nucleophilicity and regioselectivity that primary ethanolamine cannot replicate [5]. Procurement specifications should verify that the N-methyl substitution pattern is preserved, as substitution with primary ethanolamine would alter the reaction pathway and product distribution [5].

Technical Documentation Hub

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